2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole
Description
2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core linked to a sulfonylated azetidine ring and a 4-methoxy substituent. Its structural complexity arises from the fusion of a bicyclic aromatic system (benzo[d]thiazole) with a strained azetidine ring, modified by a sulfonyl group and a fluorinated benzyl moiety.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-4-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-24-15-3-2-4-16-17(15)20-18(26-16)25-14-9-21(10-14)27(22,23)11-12-5-7-13(19)8-6-12/h2-8,14H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEAUJXDCFQXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This is followed by the introduction of the azetidine ring and the sulfonyl group. Common synthetic routes include:
Step 1: Formation of the benzo[d]thiazole core through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the azetidine ring via nucleophilic substitution reactions.
Step 3: Attachment of the 4-fluorobenzyl group through sulfonylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azetidine ring or the benzo[d]thiazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole and Triazole Families
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- The 4-fluorobenzyl moiety is a common pharmacophore in antimicrobial and anti-inflammatory agents, as seen in triazole-thiazole hybrids .
Bioactivity and Pharmacological Potential
- Antimicrobial Activity : Thiazole-triazole hybrids (e.g., compound in ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to halogenated aryl groups disrupting microbial membranes. The target compound’s 4-fluorobenzyl group may confer similar activity.
- Enzyme Inhibition: Triazole-thiones with sulfonylphenyl groups () inhibit fungal lanosterol demethylase (IC₅₀ ~10 µM). The target’s sulfonylazetidine group could target analogous enzymes.
Research Findings and Data
Table 1: Comparative Physicochemical Properties
Notes:
- Higher TPSA (total polar surface area) in the target compound suggests improved solubility over triazole-thiones.
Biological Activity
2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzo[d]thiazole core, an azetidine ring, a sulfonyl group, and a fluorobenzyl moiety. These structural elements contribute to its diverse biological activities, making it a valuable subject for research.
The biological activity of 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl group may enhance the compound's binding affinity to these targets, potentially leading to significant therapeutic effects.
Anticancer Properties
Research indicates that compounds containing similar structural motifs often exhibit anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The presence of the azetidine ring and sulfonyl group suggests potential antimicrobial properties. Preliminary studies have indicated that compounds with similar structures can exhibit activity against various bacterial strains, making them candidates for further investigation in antibiotic development.
Enzyme Inhibition
Molecular docking studies have demonstrated that 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole can bind effectively to enzymes involved in disease pathways. This interaction may lead to the inhibition of key metabolic processes in pathogenic organisms or cancer cells.
Case Studies
- Anticancer Activity : A study exploring the anticancer effects of related compounds found that benzo[d]thiazole derivatives significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and modulation of signaling pathways associated with cell survival.
- Antimicrobial Studies : In vitro testing of structurally similar compounds revealed effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising potential as new antibacterial agents.
- Enzyme Interaction : Molecular docking simulations indicated strong binding affinities for 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole with various enzymes, suggesting its potential as a lead compound for enzyme inhibitors in therapeutic applications.
Comparative Analysis
A comparison table detailing the biological activities of structurally related compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-((1-(4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole | Benzo[d]thiazole core, azetidine ring | Anticancer, antimicrobial |
| 5-(1-(5-Bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole | Oxadiazole ring | Anticancer |
| 4-Chloro-benzamides containing 1,2,4-oxadiazole | Benzamide structure | RET kinase inhibition |
Q & A
Basic: What are the standard synthetic routes for 2-((1-((4-Fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole?
The compound is synthesized via multi-step reactions involving sulfonylation, nucleophilic substitution, and cyclization. Key steps include:
- Sulfonylation of azetidine : Reacting azetidine derivatives with 4-fluorobenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
- Coupling with benzothiazole : The azetidine intermediate is coupled with 4-methoxybenzo[d]thiazole-2-ol using Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to form the ether linkage .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to isolate the product .
Advanced: How can regioselectivity challenges be addressed during sulfonylation of the azetidine ring?
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Catalyst optimization : Using DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride, directing substitution to the less hindered azetidine nitrogen .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the azetidine nitrogen, favoring desired sulfonylation .
- Monitoring via LC-MS : Real-time analysis ensures early detection of regioisomers, allowing reaction termination at optimal conversion .
Basic: What analytical techniques validate the structure and purity of this compound?
- NMR spectroscopy : - and -NMR confirm connectivity (e.g., sulfonyl group at δ 3.8–4.2 ppm; benzothiazole protons at δ 7.1–8.3 ppm) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., ±0.3% deviation acceptable) .
- Melting point : Consistency with literature values (±2°C) indicates purity .
Advanced: How can conflicting biological activity data between computational docking and in vitro assays be resolved?
Discrepancies may arise from:
- Protein flexibility : Molecular dynamics (MD) simulations (50–100 ns) account for receptor conformational changes, improving docking accuracy .
- Solvent effects in vitro : Validate assay conditions (e.g., DMSO concentration ≤1% to avoid false negatives) .
- Metabolite interference : LC-HRMS identifies degradation products that may inhibit activity .
Basic: What in silico tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETlab 2.0 assess solubility (LogS), permeability (Caco-2 model), and CYP450 inhibition .
- Docking studies : AutoDock Vina or Schrödinger Suite evaluate binding affinity to target proteins (e.g., kinases, GPCRs) .
Advanced: What methodologies identify environmental transformation products of this compound?
- LC-QTOF-MS : Non-targeted screening detects metabolites in simulated environmental matrices (e.g., soil/water systems) .
- Stable isotope labeling : -labeled analogs track degradation pathways and quantify half-lives under UV/biological conditions .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH-dependent hydrolysis : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor via HPLC for degradation .
- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze photodegradants using LC-MS .
Advanced: What strategies improve synthetic yield of the azetidine-oxybenzothiazole linkage?
- Mitsunobu optimization : Replace DEAD with ADDP (azodicarboxylic acid dipiperidide) for higher yields (85–90% vs. 70%) .
- Microwave-assisted synthesis : Reduce reaction time (30 minutes vs. 12 hours) and improve regioselectivity .
Basic: What are common impurities in the final product, and how are they removed?
- Unreacted intermediates : Residual azetidine or benzothiazole precursors are removed via silica gel chromatography (ethyl acetate:hexane = 1:3) .
- Oxidation byproducts : Sulfone derivatives (from over-oxidation) are minimized using inert atmospheres (N) during sulfonylation .
Advanced: How can computational models guide the design of analogs with enhanced selectivity?
- QSAR studies : CoMFA/CoMSIA models correlate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with activity .
- Free-energy perturbation (FEP) : Predicts binding affinity changes upon modifying the methoxy or sulfonyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
